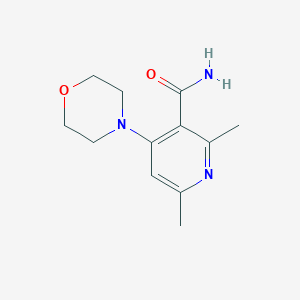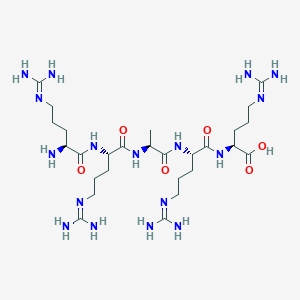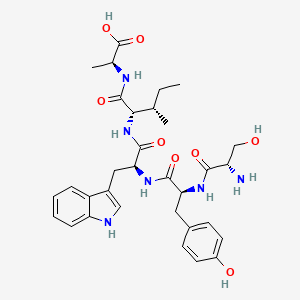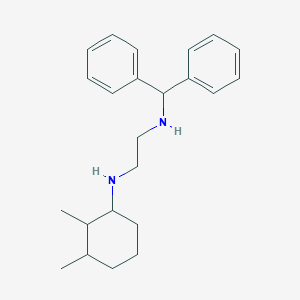![molecular formula C12H18O2 B14237142 3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid CAS No. 216487-11-5](/img/structure/B14237142.png)
3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid is an organic compound with a unique structure that includes a cyclohexene ring substituted with a prop-1-en-2-yl group and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Prop-1-en-2-yl Group: The prop-1-en-2-yl group can be introduced via an alkylation reaction using a suitable alkyl halide.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be attached through a carboxylation reaction, where a suitable precursor is treated with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel may be used to facilitate the reactions, and purification steps such as distillation or crystallization are employed to obtain the final product.
化学反応の分析
Types of Reactions
3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
Propanoic Acid: A simple carboxylic acid with similar chemical properties.
Cyclohexene: A cyclic hydrocarbon with a similar ring structure.
Indole-3-acetic Acid: A compound with a similar carboxylic acid moiety.
Uniqueness
3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid is unique due to its specific combination of a cyclohexene ring, a prop-1-en-2-yl group, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
216487-11-5 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid |
InChI |
InChI=1S/C12H18O2/c1-9(2)11-6-3-10(4-7-11)5-8-12(13)14/h3,11H,1,4-8H2,2H3,(H,13,14)/t11-/m1/s1 |
InChIキー |
GTLBCKNYJPQKHE-LLVKDONJSA-N |
異性体SMILES |
CC(=C)[C@H]1CCC(=CC1)CCC(=O)O |
正規SMILES |
CC(=C)C1CCC(=CC1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 3-[[(3-bromophenyl)acetyl]amino]-, ethyl ester](/img/structure/B14237062.png)


![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)



![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
![4,4'-[(4-Aminophenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14237114.png)
![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)


